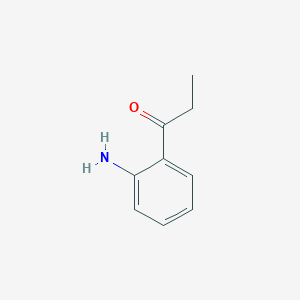

1-(2-Aminophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWMPZKCFGUBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303921 | |

| Record name | 1-(2-aminophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-28-7 | |

| Record name | 1196-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-aminophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Aminophenyl)propan-1-one

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its core chemical properties, synthetic methodologies, reactivity, and characterization, offering field-proven insights into its practical application in the laboratory.

This compound, also known as 2'-aminopropiophenone, is an aromatic ketone featuring both a primary amine and a propanoyl group substituted at the ortho position of a benzene ring.[1][2] This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles which form the scaffold of many pharmacologically active compounds.[1] Its utility stems from the distinct and orthogonal reactivity of the amino and carbonyl moieties, allowing for sequential and controlled chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for its unambiguous identification. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1196-28-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |

| Molecular Weight | 149.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2'-Aminopropiophenone, o-aminopropiophenone | [2][3][4] |

| Appearance | Yellow crystalline needles | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 266.9 ± 13.0 °C at 760 mmHg | [3] |

| Flash Point | 115.2 °C | [3][4] |

| logP | 2.15 | [3] |

| pKa (Strongest Basic) | 7.55 (Predicted) | [6] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (~6.5-8.0 ppm, complex multiplets); Amine protons (-NH₂, broad singlet); Ethyl group protons (-CH₂CH₃, quartet and triplet).[1] |

| ¹³C NMR | Carbonyl carbon (~195-205 ppm); Aromatic carbons (~115-150 ppm); Ethyl group carbons (~8-35 ppm). |

| IR Spectroscopy | C=O stretch (~1650-1680 cm⁻¹); N-H stretch (two bands, ~3300-3500 cm⁻¹); Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 149.08.[7] |

Synthesis Methodologies

The synthesis of this compound requires strategic considerations to manage the reactive amino group. Direct Friedel-Crafts acylation of aniline is often problematic as the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring towards electrophilic substitution.[1] More effective and reliable methods have been developed to circumvent this issue.

Grignard Reagent-Mediated Synthesis

A practical and efficient route involves the use of a Grignard reagent with a protected or less reactive amino precursor. One such pathway starts from 2-aminobenzonitrile.[1]

Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow.

Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: Prepare ethylmagnesium bromide in anhydrous diethyl ether or THF.

-

Reaction: To a cooled solution of 2-aminobenzonitrile in anhydrous ether, add the Grignard reagent dropwise under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of the intermediate iminomagnesium complex.

-

Hydrolysis: Carefully quench the reaction by slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate to form the desired ketone and should be performed in an ice bath due to its exothermic nature.

-

Extraction & Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound is the cornerstone of its synthetic value. The carbonyl and amino groups can be targeted for a variety of transformations.

Reactions at the Carbonyl Group

The ketone functionality is a hub for nucleophilic additions and condensation reactions.[1]

Diagram: Carbonyl Group Reactivity

Caption: Key reactions of the carbonyl group.

-

Reduction: The carbonyl can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).[1] This transformation is fundamental for creating chiral centers and accessing different classes of molecules.

-

Condensation: The α-protons to the carbonyl are acidic, enabling base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important intermediates for flavonoids and other bioactive compounds.[1]

Protocol: Chalcone Synthesis via Claisen-Schmidt Condensation

-

Dissolution: Dissolve this compound and an appropriate aromatic aldehyde (e.g., benzaldehyde) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (10% aq. NaOH), to the stirred mixture at room temperature.[1] The base deprotonates the α-carbon, generating an enolate which acts as the nucleophile.

-

Reaction: Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: The chalcone product often precipitates from the reaction mixture. If not, pour the mixture into cold water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Reactivity of the Amino Group and Cyclization

The ortho-amino group is a powerful director in the synthesis of N-heterocycles. Through intramolecular reactions, it can readily form fused ring systems, most notably quinolines and their derivatives, which are prevalent in pharmaceuticals.[1]

Diagram: Intramolecular Cyclization to Quinolines

Caption: General pathway for quinoline synthesis.

This cyclization, often part of named reactions like the Friedländer synthesis, typically involves the reaction of the ortho-amino ketone with a compound containing a reactive methylene group adjacent to a carbonyl. The initial condensation is followed by a cyclizing dehydration to form the stable aromatic quinoline ring system.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [2][3] |

| H317 | May cause an allergic skin reaction | [2] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][10] Protect from light.[1]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[9]

Conclusion

This compound is a chemical of significant strategic importance in organic synthesis. Its bifunctional nature provides a platform for constructing complex molecular architectures, particularly heterocyclic systems that are central to drug discovery and materials science. A solid grasp of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Aminopropiophenone (HMDB0245024). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(2-Aminophenyl)phenyl]propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-amino-1-phenyl-1-propanone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(3-Aminophenyl)propan-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

- Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]

-

YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-aminophenyl)-. NIST WebBook. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). P-aminopropiophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]

Sources

- 1. This compound|CAS 1196-28-7 [benchchem.com]

- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. P-aminopropiophenone [sitem.herts.ac.uk]

- 6. Human Metabolome Database: Showing metabocard for 2-Aminopropiophenone (HMDB0245024) [hmdb.ca]

- 7. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that the successful application of a chemical building block hinges on a deep, nuanced understanding of its properties, synthesis, and reactivity. 1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is a molecule of significant interest, standing at the crossroads of fundamental organic synthesis and applied medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic aromatic amine and an electrophilic ketone, makes it a uniquely versatile precursor for a variety of complex heterocyclic structures. This guide is designed to move beyond a simple recitation of facts, providing a field-proven perspective on the causality behind experimental choices and offering self-validating protocols. It is structured to empower researchers to not only utilize this compound effectively but also to innovate upon its application with a solid, authoritative grounding in its core chemistry.

Core Molecular Characteristics

This compound is a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles that form the backbone of many pharmacologically active molecules.[1] Its utility is derived from the ortho-relationship of a primary amine and a propionyl group on a benzene ring.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reactions, purification, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1196-28-7 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 266.9 °C at 760 mmHg | |

| Flash Point | 115.2 °C | |

| Density | 1.067 g/cm³ | |

| Appearance | Dark yellow to dark brown liquid or solid | |

| InChI Key | ISWMPZKCFGUBPJ-UHFFFAOYSA-N | [1] |

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be approached through several routes. The most direct method, Friedel-Crafts acylation of aniline, is complicated by the amine group's interaction with the Lewis acid catalyst, which deactivates the ring and can lead to N-acylation.[3] Therefore, more reliable and higher-yielding syntheses typically involve either the acylation of a protected aniline followed by deprotection, or the reduction of a nitro-precursor. The latter is often preferred for its clean conversion and readily available starting materials.

Workflow for Synthesis via Nitro-Group Reduction

This protocol represents a robust and scalable method for producing high-purity this compound. The causality behind this choice is the high efficiency and chemoselectivity of reducing an aromatic nitro group in the presence of a ketone using reagents like tin(II) chloride or iron in acidic media.[4]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 1-(2-Nitrophenyl)propan-1-one

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.

Materials:

-

1-(2-Nitrophenyl)propan-1-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-nitrophenyl)propan-1-one (1 equivalent) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

-

Carefully add concentrated hydrochloric acid (4-5 equivalents) dropwise. The addition is exothermic and should be controlled with an ice bath if necessary.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is fully consumed (usually 2-4 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8-9. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if required.

Analytical Characterization

Thorough characterization is critical to confirm the identity and purity of the synthesized compound before its use in subsequent reactions. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Spectroscopic Data Summary

| Technique | Expected Peaks / Characteristics | Reference(s) |

| ¹H NMR | Aromatic protons (~6.5-8.0 ppm), NH₂ protons (broad singlet), methylene protons (-CH₂-) adjacent to carbonyl, and terminal methyl protons (-CH₃). The aromatic region will show splitting patterns characteristic of an ortho-substituted benzene ring. | [1][3] |

| ¹³C NMR | Carbonyl carbon (downfield, >190 ppm), aromatic carbons (in the 110-150 ppm region), and aliphatic carbons for the ethyl group. | [3] |

| FT-IR (cm⁻¹) | Two distinct N-H stretching bands for the primary amine (3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹). | [3] |

| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (149.19 g/mol ). Characteristic fragmentation patterns include the loss of the ethyl group. | [2] |

Core Reactivity and Application in Heterocyclic Synthesis

The true value of this compound for drug development professionals lies in its utility as a precursor to quinoline derivatives. The Friedländer annulation is a powerful and direct method for this transformation.[5][6]

The Friedländer Synthesis: Mechanism and Rationale

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[6] The reaction can be catalyzed by either acid or base. The mechanism generally proceeds via an initial aldol condensation followed by cyclization and dehydration, or formation of a Schiff base followed by an intramolecular aldol-type reaction.[6] This one-pot reaction is highly convergent and allows for the rapid construction of substituted quinoline rings, which are privileged scaffolds in medicinal chemistry.[4]

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Detailed Experimental Protocol: Friedländer Synthesis of a Tricyclic Quinoline

This protocol demonstrates the practical application of this compound in a microwave-assisted Friedländer synthesis, a modern and efficient approach that significantly reduces reaction times.[7]

Materials:

-

This compound (1 equivalent)

-

Cyclopentanone (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a microwave reaction vial, combine this compound (1 equivalent), cyclopentanone (1.2 equivalents), and p-toluenesulfonic acid monohydrate (10 mol%).

-

Add toluene as the solvent to achieve a suitable concentration.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes). Monitor for completion by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the contents with ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the pure quinoline derivative.

Safety, Handling, and Disposal

As with any laboratory chemical, prudent handling of this compound is paramount. The following guidelines are based on aggregated GHS data and standard laboratory safety practices.[8]

Hazard Identification and Personal Protective Equipment (PPE)

Based on ECHA C&L Inventory data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[3]

-

H317: May cause an allergic skin reaction (Skin Sensitisation, Category 1)[3]

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

-

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

-

Packaging that contains residues of or is contaminated with the substance should be treated as chemical waste.[1]

-

Do not discharge into drains or the environment.

Conclusion

This compound is more than just a catalog chemical; it is a potent synthetic tool. Its value is fully realized when its synthesis is mastered, its reactivity is understood, and its applications are executed with precision. The protocols and insights provided in this guide are designed to be a starting point for experienced researchers. The true potential of this molecule will be unlocked through creative adaptation of these methods to construct novel, biologically active compounds that can address the ongoing challenges in drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[3]

-

BenchChem. (n.d.). This compound | CAS 1196-28-7. Retrieved from a valid URL.[1]

-

BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. Retrieved from a valid URL.[7]

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from a valid URL.[5]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from a valid URL.[6]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from a valid URL.[8]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from a valid URL.[9]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from a valid URL.[10]

-

PubChem. (n.d.). This compound. Retrieved from a valid URL.[2]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from a valid URL.[11]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. Retrieved from a valid URL.[4]

Sources

- 1. Laboratory waste | Staff Portal [staff.ki.se]

- 2. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1196-28-7 [benchchem.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Chemicals [inano.medarbejdere.au.dk]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

1-(2-Aminophenyl)propan-1-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Aminophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as o-aminopropiophenone, is a key organic compound featuring a distinct molecular architecture that makes it a valuable precursor in various synthetic applications. Its structure, which incorporates both an aromatic amine and a ketone functional group on the same phenyl ring, provides a versatile platform for constructing more complex molecules.[1] This guide offers a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. As a Senior Application Scientist, the intent is not merely to present data, but to provide a causal understanding behind the experimental choices and analytical interpretations that are fundamental to leveraging this molecule in research and development, particularly within the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. This compound is registered under CAS Number 1196-28-7.[1][2][3] Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .[1][2][3]

The molecule's structure is characterized by a propan-1-one group attached to a benzene ring at position 1, and an amino group at the ortho (position 2) position. This ortho-relationship between the amine and the ketone group is crucial as it influences the molecule's reactivity, electronic properties, and potential for intramolecular interactions.

Diagram: 2D Structure of this compound

Caption: 2D chemical structure of this compound.

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various solvents, its potential to cross biological membranes, and for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| CAS Number | 1196-28-7 | [2][3] |

| Boiling Point | 266.9 °C at 760 mmHg | [2] |

| Density | 1.067 g/cm³ | [2] |

| LogP (octanol/water) | 2.1 - 2.44 | [2][3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process where the choice of pathway is dictated by starting material availability, desired purity, and scalability. A common and effective route involves a Grignard reagent-mediated reaction.[1]

Conceptual Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this context, an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon. The synthesis of a ketone like this compound can be achieved by reacting a nitrile with a Grignard reagent, followed by hydrolysis. This approach is often preferred over Friedel-Crafts acylation of aniline directly, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to poor yields or undesired side reactions.[1]

Diagram: Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system; successful progression to each subsequent step is contingent on the proper execution of the previous one.

-

Reagent Preparation (Inert Atmosphere):

-

Action: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. The iodine crystal helps to activate the magnesium surface. An inert atmosphere (nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen or moisture.

-

-

Formation of Grignard Reagent:

-

Action: Slowly add a solution of ethyl bromide in anhydrous ether to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of ethylmagnesium bromide.

-

Causality: The reaction is exothermic. Slow addition prevents an uncontrolled reaction. Refluxing ensures the reaction goes to completion.

-

-

Nucleophilic Addition:

-

Action: Cool the Grignard solution in an ice bath. Slowly add a solution of 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for several hours.

-

Causality: THF is often used to dissolve the starting nitrile and improve solubility. The reaction proceeds via nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbon of the nitrile group, forming an iminomagnesium complex intermediate.

-

-

Hydrolysis and Product Formation:

-

Action: Carefully pour the reaction mixture over a mixture of ice and dilute hydrochloric acid. Stir until all solids dissolve.

-

Causality: The acidic workup hydrolyzes the imine intermediate to the corresponding ketone. The acid also protonates the amino group, forming the ammonium salt which is soluble in the aqueous layer, and neutralizes any unreacted Grignard reagent.

-

-

Isolation and Purification:

-

Action: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to deprotonate the amino group, making the product less water-soluble. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Causality: Basification is necessary to recover the neutral amine product into the organic phase. Column chromatography separates the desired product from starting materials and byproducts based on polarity, yielding the pure compound.

-

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of each atom.

Diagram: Analytical Workflow for Structural Confirmation

Caption: Integrated analytical workflow for structural verification.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

-

N-H Stretching: A primary amine (NH₂) gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[1]

-

C=O Stretching: The ketone carbonyl group produces a strong, sharp absorption. For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹.[1][4] The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| C-H Aromatic Stretch | >3000 | Medium-Weak |

| C-H Aliphatic Stretch | <3000 | Medium |

| C=O Ketone Stretch | ~1685 | Strong |

| N-H Bending (Scissoring) | ~1620 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[1]

-

Aromatic Protons (4H): These will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.

-

Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

Methylene Protons (-CH₂-): A quartet, resulting from coupling to the three protons of the adjacent methyl group. Expected around δ 2.8-3.2 ppm.

-

Methyl Protons (-CH₃): A triplet, resulting from coupling to the two protons of the adjacent methylene group. Expected around δ 1.0-1.3 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

-

Carbonyl Carbon (C=O): The most downfield signal, typically > δ 190 ppm.

-

Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range.

-

Aliphatic Carbons (2C): The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region, typically < δ 40 ppm.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental formula of the compound.[1] Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺.

| Ion | Calculated Monoisotopic Mass (Da) |

| [C₉H₁₁NO]+ (M⁺) | 149.0841 |

| [C₉H₁₂NO]+ ([M+H]⁺) | 150.0913 |

| [C₉H₁₁NNaO]+ ([M+Na]⁺) | 172.0733 |

The fragmentation pattern in mass spectrometry can also provide structural information. A common fragmentation is the alpha-cleavage next to the carbonyl group, which would result in the loss of an ethyl radical (•CH₂CH₃) to form a characteristic acylium ion.

Chemical Reactivity and Applications in Drug Development

The unique arrangement of the amine and ketone functionalities makes this compound a highly versatile synthetic intermediate.[1] Its reactivity can be directed at either functional group or can involve both in intramolecular cyclization reactions.

-

Reactivity of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol, using reducing agents like sodium borohydride.[1] It can also undergo condensation reactions with various nucleophiles.[1]

-

Reactivity of the Amino Group: The nucleophilic amino group can be acylated, alkylated, or used as a handle for further functionalization, a common strategy in prodrug design to modify a drug's physicochemical properties.[5]

-

Intramolecular Reactions: The ortho-positioning of the two groups is particularly powerful for the synthesis of nitrogen-containing heterocycles, such as quinolines and benzodiazepines.[1] These scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active agents. The ability to efficiently construct these complex ring systems from a relatively simple starting material underscores the value of this compound.

Given its utility as a building block for bioactive heterocycles, this compound is of significant interest to drug development professionals. It serves as a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This compound is more than a simple organic molecule; it is a carefully arranged set of functional groups that provides a gateway to significant molecular complexity. A thorough understanding of its synthesis, the causal relationships in its analytical characterization, and its inherent chemical reactivity is essential for any researcher aiming to exploit its potential. From confirming its structure through a multi-pronged spectroscopic approach to utilizing it as a foundational piece in the construction of pharmacologically relevant scaffolds, this compound represents a cornerstone intermediate for innovation in organic synthesis and medicinal chemistry.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound | C9H11NO | CID 294651. [Link]

-

PubChem. 1-[4-(2-Aminophenyl)phenyl]propan-1-one | C15H15NO | CID 23005175. [Link]

-

PubChemLite. This compound (C9H11NO). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST WebBook. Ethanone, 1-(2-aminophenyl)-. [Link]

-

PubChem. 2-Amino-1-(2-fluorophenyl)-1-propanone | C9H10FNO | CID 82413868. [Link]

-

PubChem. 1-Amino-1-(2-iodophenyl)propan-2-one | C9H10INO. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

NIST WebBook. 1-Propanone, 1-(4-aminophenyl)-. [Link]

-

SpectraBase. 1-(2-amino-5-nitrophenyl)-1-propanone - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-(3-Aminophenyl)propan-1-one | C9H11NO | CID 2780884. [Link]

-

National Institutes of Health (NIH). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pro-Drug Development. [Link]

-

Pharmaffiliates. CAS No : 119802-69-6 | Product Name : 2-Amino-1-(3-Chlorophenyl)-1-Propanone. [Link]

-

Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

National Institutes of Health (NIH). Prodrugs for Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. Figure S6. IR spectrum of 1-phenyl-1-propanone (1a). [Link]

-

Journal of Pharmaceutical Negative Results. View of An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

- Google Patents. US4980377A - 1-(aminophenyl)

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. [Link]

Sources

1-(2-Aminophenyl)propan-1-one synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)propan-1-one

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, also known as 2-aminopropiophenone, is a highly versatile bifunctional molecule that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive ketone and an aromatic amine in an ortho-relationship, makes it an ideal precursor for the construction of a wide array of pharmacologically active heterocyclic scaffolds, such as quinolines and other nitrogen-containing heterocycles.[1] The strategic value of this compound lies in its ability to undergo a diverse range of chemical transformations, enabling the efficient assembly of complex molecular architectures that are central to the development of new therapeutics and agrochemicals.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Pathway 1: The Friedel-Crafts Acylation Approach via N-Protection

The Friedel-Crafts acylation is a cornerstone of C-C bond formation for synthesizing aryl ketones. However, the direct acylation of aniline presents a significant challenge: the basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and rendering the aromatic ring less susceptible to electrophilic attack.[2] To circumvent this, a protecting group strategy is the most robust and widely adopted solution.

The Causality of N-Acetylation

The most common approach involves the temporary protection of the amino group as an acetanilide. This transformation serves two critical functions:

-

Mitigation of Lewis Acid Deactivation : The amide nitrogen in acetanilide is significantly less basic than the amine nitrogen in aniline, preventing the formation of a stable deactivating complex with the Lewis acid catalyst.

-

Directing Effects : The acetamido group is an ortho-, para-directing group, which guides the incoming acyl group to the desired positions on the aromatic ring.

The overall workflow involves three key stages: protection of aniline, Friedel-Crafts acylation, and subsequent deprotection to reveal the target molecule.

Figure 1: Workflow for the N-Protection Friedel-Crafts Acylation Pathway.

Experimental Protocol: Friedel-Crafts Acylation of Acetanilide

This protocol is a representative synthesis based on established chemical principles.

Step 1: Protection - Synthesis of Acetanilide

-

In a 500 mL flask, add aniline (0.1 mol) to 100 mL of water.

-

Add concentrated hydrochloric acid (0.1 mol) and stir until the aniline dissolves completely.

-

Prepare a solution of sodium acetate trihydrate (0.15 mol) in 50 mL of water.

-

Cool the aniline hydrochloride solution in an ice bath and add acetic anhydride (0.12 mol) dropwise with vigorous stirring.

-

Immediately after the addition of acetic anhydride, add the sodium acetate solution in one portion.

-

Stir the mixture for 15 minutes. The acetanilide will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water to yield pure acetanilide.

Step 2: Friedel-Crafts Acylation

-

To a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (0.25 mol) and 100 mL of a suitable solvent such as nitrobenzene.

-

Cool the suspension in an ice bath and slowly add propanoyl chloride (0.12 mol) dropwise with stirring.

-

Add acetanilide (0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, heat the mixture to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it carefully onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

The product, a mixture of ortho- and para-isomers, will separate. The desired ortho-isomer can be separated from the para-isomer based on differences in solubility or by column chromatography.

Step 3: Deprotection - Acid Hydrolysis

-

Take the separated N-(2-propanoylphenyl)acetamide isomer (0.05 mol) in a 250 mL flask.

-

Add 100 mL of 70% sulfuric acid or 5M hydrochloric acid.

-

Heat the mixture under reflux for 1-2 hours until a clear solution is obtained.

-

Cool the solution and carefully neutralize it with a sodium hydroxide or sodium carbonate solution until the free amine precipitates.

-

Collect the crude this compound by filtration, wash with water, and purify by recrystallization or column chromatography.[3]

Pathway 2: Grignard Reaction with 2-Aminobenzonitrile

An elegant and efficient alternative route involves the use of organometallic reagents. Specifically, the reaction of 2-aminobenzonitrile with ethylmagnesium bromide provides a direct pathway to the target ketone after a hydrolysis workup.[1] This method is particularly valuable as it avoids the multi-step protection/deprotection sequence inherent to the Friedel-Crafts approach.

Mechanistic Rationale

The core of this reaction is the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of a ketimine intermediate. The subsequent aqueous acidic workup hydrolyzes this imine to the corresponding ketone. The ortho-amino group typically does not interfere significantly, although it will be deprotonated by the Grignard reagent, requiring the use of at least two equivalents of the organometallic species.

Figure 2: Synthesis via Grignard Reaction with a Nitrile Precursor.

Experimental Protocol: Grignard Synthesis

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (0.12 mol).

-

Add 50 mL of anhydrous tetrahydrofuran (THF).

-

Add a solution of ethyl bromide (0.11 mol) in 50 mL of anhydrous THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0°C.

-

Dissolve 2-aminobenzonitrile (0.05 mol) in 100 mL of anhydrous THF and add it dropwise to the Grignard solution.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.[3]

Pathway 3: Reduction of 1-(2-Nitrophenyl)propan-1-one

A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This pathway involves the initial synthesis of 1-(2-nitrophenyl)propan-1-one, followed by the selective reduction of the nitro group.

Synthesis and Selective Reduction

The precursor, 1-(2-nitrophenyl)propan-1-one, can be readily synthesized via the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride. The subsequent reduction of the nitro group must be performed under conditions that do not affect the ketone functionality.

Several methods are effective for this selective reduction:

-

Catalytic Hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1]

-

Chemical Reduction : Reagents like sodium dithionite (Na₂S₂O₄) in a basic medium or tin(II) chloride (SnCl₂) in acidic conditions are classic and reliable choices.[4]

Figure 3: Synthesis via Reduction of a Nitro Precursor.

Experimental Protocol: Reduction with Sodium Dithionite

-

In a 500 mL round-bottom flask, suspend 1-(2-nitrophenyl)propan-1-one (0.05 mol) in a mixture of 100 mL of water and 50 mL of methanol.

-

Prepare a solution of sodium dithionite (0.17 mol) and sodium carbonate (0.1 mol) in 150 mL of water.

-

Heat the suspension of the nitro compound to 60-70°C and add the sodium dithionite solution dropwise with vigorous stirring.

-

Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Extract the mixture with dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product via recrystallization from an appropriate solvent (e.g., ethanol-water) or column chromatography.[3][4]

Alternative Methodological Considerations: The Houben-Hoesch Reaction

For broader context, the Houben-Hoesch reaction represents another classical method for synthesizing aryl ketones, particularly relevant for electron-rich arenes like aniline derivatives.[5][6] This reaction involves condensing a nitrile (e.g., propanenitrile) with the aromatic compound in the presence of a Lewis acid and HCl.[5] The reaction proceeds through an electrophilic attack on the ring by an activated nitrile-Lewis acid complex, forming a ketimine intermediate that is subsequently hydrolyzed to the ketone.[5][6] While less common for this specific target compared to the previously detailed methods, it remains a powerful tool in the synthetic chemist's arsenal for related structures.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the desired purity of the final product.

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Friedel-Crafts Acylation | Aniline, Propanoyl Chloride | Well-established, uses common reagents. | Multi-step (protection/deprotection), formation of para-isomer, harsh conditions. | 50-70% (overall) |

| Grignard Reaction | 2-Aminobenzonitrile, Ethyl Bromide | Direct, high atom economy, avoids protection steps. | Requires anhydrous conditions, sensitive to moisture, needs excess Grignard reagent. | 60-80% |

| Nitro Reduction | Nitrobenzene, Propanoyl Chloride | Reliable, high-yielding reduction step. | Friedel-Crafts on a deactivated ring can be low-yielding; handling of nitro compounds. | 65-85% (from nitrophenone) |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The traditional Friedel-Crafts acylation via an acetanilide intermediate is a robust, albeit multi-step, method. For a more direct and efficient route, the Grignard reaction with 2-aminobenzonitrile offers significant advantages, provided that stringent anhydrous conditions are maintained. Finally, the reduction of a 2-nitrophenyl precursor is a highly effective and often high-yielding alternative. The optimal choice will ultimately be dictated by the specific constraints and objectives of the research or development program. Each method underscores fundamental principles of organic synthesis, providing chemists with a versatile toolkit for accessing this valuable molecular building block.

References

- Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

Sciencemadness.org. Friedel-Crafts acylation of anilides. Available at: [Link]

-

Kobayashi, S. (2001). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Advanced Synthesis & Catalysis, 343(1), 71-74. Available at: [Link]

- Google Patents. JP2002205977A - Friedel-Crafts acylation reaction of anilides.

-

Wikipedia. Fries rearrangement. Available at: [Link]

-

ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

-

Wikipedia. Hoesch reaction. Available at: [Link]

- Google Patents. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.

- Google Patents. EP0431871B1 - A process for the preparation of ketones.

- Google Patents. EP0431871A2 - A process for the preparation of ketones.

-

Chemistry Online. Houben-Hoesch reaction. Available at: [Link]

-

YouTube. Fries Rearrangement. Available at: [Link]

-

NPTEL Archive. Module 5 : Electrophilic Aromatic Substitution. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Available at: [Link]

- Google Patents. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.

-

ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Available at: [Link]

-

Organic Chemistry Portal. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Available at: [Link]

-

Chemical Synthesis Database. 2-amino-1-phenyl-1-propanone. Available at: [Link]

-

PubChemLite. This compound (C9H11NO). Available at: [Link]

-

YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Available at: [Link]

- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

ResearchGate. (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

ACS Publications. Enantiomeric .alpha.-aminopropiophenones (cathinone): preparation and investigation. Available at: [Link]

-

Rhodium.ws. Enantiomeric alpha-Aminopropiophenones (Cathinone). Available at: [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

-

Wikipedia. 4'-Aminopropiophenone. Available at: [Link]

-

MDPI. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Available at: [Link]

- Google Patents. EP0609689B1 - Process for preparing optically active 2-aminopropanal.

-

Organic Syntheses Procedure. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Available at: [Link]

- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

- Google Patents. US4440954A - Process for the purification of p-aminophenol.

-

PMC - NIH. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Available at: [Link]

-

Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

Sources

- 1. This compound|CAS 1196-28-7 [benchchem.com]

- 2. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry-online.com [chemistry-online.com]

Introduction: A Bifunctional Scaffold for Complex Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 1-(2-Aminophenyl)propan-1-one

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. This compound (also known as o-aminopropiophenone) emerges as a particularly valuable building block due to the unique ortho-positioning of its two key functional groups: an aromatic amine and a propionyl ketone.[1][2] This arrangement facilitates a profile of reactivity dominated by intramolecular interactions, making it a powerful precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active molecules.[1]

This guide provides an in-depth analysis of the reactivity of this compound, moving beyond a simple catalog of reactions to explain the underlying chemical principles that govern its transformations. We will explore the distinct reactivity of each functional group and, more importantly, the synergistic reactions that leverage their proximity to construct complex ring systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Physicochemical & Spectroscopic Profile

A molecule's physical and spectroscopic properties are foundational to its handling, characterization, and reactivity. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196-28-7 | [1][3][4] |

| Molecular Formula | C₉H₁₁NO | [1][3][4] |

| Molecular Weight | 149.19 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Boiling Point | 266.9°C at 760 mmHg | [3] |

| Flash Point | 115.2°C | [3] |

| Density | 1.067 g/cm³ | [3] |

Spectroscopic Characterization: Structural confirmation relies heavily on spectroscopic methods. In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (approx. 6.5-8.0 ppm).[1] The distinct signals for the ethyl group protons (a quartet and a triplet) and the exchangeable amine protons provide unambiguous structural verification. ¹³C NMR spectroscopy further confirms the carbon skeleton, with characteristic shifts for the carbonyl carbon and the aromatic carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed to definitively assign proton and carbon signals.[1]

Synthesis of the Core Scaffold

The efficient synthesis of this compound is a critical first step for its utilization. Several reliable methods have been established, primarily focused on forming the C-C bond of the ketone or revealing the amine functionality.

-

Grignard Reagent Pathway : A highly efficient route involves the reaction of 2-aminobenzonitrile with an ethyl Grignard reagent, such as ethylmagnesium bromide. The reaction is followed by acidic hydrolysis to yield the final product.[1] This method is valued for its directness in constructing the propionyl side chain.

-

Reduction of a Nitro Precursor : The synthesis can also be achieved by reducing the nitro group of 1-(2-nitrophenyl)propan-1-one.[1] This is a common strategy in multi-step syntheses where the nitro group serves as a directing group or a masked amine. Standard reduction conditions, such as tin in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), are typically employed.[5]

-

Friedel-Crafts Acylation : Direct Friedel-Crafts acylation of aniline is often problematic due to the Lewis acid catalyst coordinating with the basic amino group, deactivating the ring. A more controlled approach involves using a protected aniline (e.g., an anilide), performing the acylation, and subsequently removing the protecting group to reveal the amine.

The Core Reactivity Profile: A Tale of Two Functional Groups

The reactivity of this compound is dictated by the interplay between its nucleophilic amino group and its electrophilic carbonyl carbon. While each group can react independently, its true synthetic power lies in reactions that involve both.

Reactions Involving the Carbonyl Group

The propionyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

-

Reductive Transformations : The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol.[1] This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) to avoid affecting other parts of the molecule. More powerful reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be used.[1]

-

Condensation Reactions : The carbonyl group undergoes condensation with primary amines to form imines (Schiff bases).[1] This reaction is often the initial step in intramolecular cyclization pathways, such as the Friedländer synthesis.[6]

Reactions Involving the Amino Group

The amino group is a nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing effect of the ortho-acyl group.[2]

-

N-Alkylation and N-Acylation : The amino group can be alkylated or acylated. However, the proximity of the bulky propionyl group can introduce steric hindrance, potentially leading to slower reaction rates compared to an unhindered aniline.[2]

-

Nucleophilic Role in Cyclization : The most significant role of the amino group is as an intramolecular nucleophile. Its proximity to the carbonyl group (and intermediates formed from it) is the key to forming heterocyclic rings.

Synergistic Reactivity: The Gateway to Heterocycles

The most powerful application of this compound is in intramolecular cyclization reactions, where both the amino and carbonyl groups participate to form fused ring systems. The Friedländer annulation is the quintessential example of this synergy.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl) to produce a quinoline.[2][6] this compound contains both the amino and ketone functionalities, but it typically reacts with a second carbonyl-containing molecule. The reaction can be catalyzed by either acid or base.[6][7]

Mechanism Causality: Two primary mechanisms are proposed.[6]

-

Aldol-First Pathway : The reaction begins with a base- or acid-catalyzed aldol condensation between the α-methylene compound and the ketone of this compound. The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl intermediate. The intramolecular reaction then occurs, where the ortho-amino group attacks the carbonyl carbon, followed by cyclization and a final dehydration step to form the aromatic quinoline ring.[6][7]

-

Schiff Base-First Pathway : Alternatively, the amino group can first condense with the second carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[6]

The choice of catalyst and reaction conditions can influence which pathway predominates and can be crucial for controlling regioselectivity when using unsymmetrical ketones.[7]

Experimental Protocol: Representative Friedländer Synthesis

This protocol is a representative example based on the condensation of an o-aminoaryl ketone with a methylene-containing compound. It should be adapted and optimized for specific substrates.

Objective: To synthesize a substituted quinoline derivative via Friedländer annulation.

Materials:

-

This compound (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

-

Catalyst (e.g., p-Toluenesulfonic acid or Piperidine) (0.1 eq)

-

Solvent (e.g., Toluene or Ethanol)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent.

-

Reagent Addition: Begin stirring the solution and add the 1,3-dicarbonyl compound (1.1 eq) followed by the catalyst (0.1 eq).

-

Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified quinoline product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials (monitored by TLC) and the isolation of the desired product with a clean spectroscopic profile matching the expected quinoline structure.

Applications in Drug Discovery

The synthetic utility of this compound directly translates to its importance in drug discovery. The quinoline core, readily accessible through the Friedländer synthesis, is a privileged scaffold found in a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. The ability to easily generate substituted quinolines from this building block allows for the rapid creation of compound libraries for high-throughput screening.[8] Its role as a versatile intermediate enables the exploration of novel chemical space in the search for new therapeutic leads.[1][9][10]

Safety and Handling

As a research chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed and may cause an allergic skin reaction.[4]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at room temperature.[1]

Conclusion

This compound is more than just a simple aromatic ketone. Its true chemical value is unlocked by the strategic placement of an amino group ortho to the propionyl side chain. This unique bifunctional arrangement creates a powerful platform for intramolecular reactions, most notably the Friedländer annulation, providing a direct and efficient route to quinolines and other valuable nitrogen-containing heterocycles. For the medicinal chemist and the process researcher, a thorough understanding of its reactivity profile—from simple functional group transformations to complex cyclizations—is essential for leveraging its full potential in the synthesis of novel and impactful molecules.

References

- 1. This compound|CAS 1196-28-7 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. physicsforums.com [physicsforums.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Drug Discovery Services - Provid Pharmaceuticals [provid.com]

- 9. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Aminophenyl)propan-1-one: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry.[1] Its structure, featuring an aromatic amine and a ketone functional group in an ortho relationship, provides a unique platform for the construction of a diverse array of complex heterocyclic scaffolds. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound as a strategic starting material for nitrogen-containing heterocycles, which are foundational cores in many pharmaceuticals and agrochemicals.[1] We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for the synthesis of prominent heterocyclic systems like quinolines and benzodiazepines, and discuss the practical considerations that are crucial for successful laboratory execution.

Core Compound Analysis: this compound

Overview and Strategic Importance

The synthetic utility of this compound stems from the strategic placement of its two reactive centers: a nucleophilic amino group (-NH₂) and an electrophilic carbonyl group (C=O) on a stable phenyl ring. This ortho arrangement is the key to its role as a precursor for intramolecular cyclization reactions, allowing for the efficient assembly of fused heterocyclic systems. The propionyl side chain further provides a reactive α-methylene group, which is instrumental in classical condensation reactions. Its importance is underscored by its application in synthesizing quinolines, benzodiazepines, indoles, and other pharmacologically relevant scaffolds.[1][2]

Physicochemical Properties

A comprehensive understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1196-28-7 | [1][4] |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| Appearance | Not specified, typically a solid | |

| Boiling Point | 266.9 °C at 760 mmHg | [4] |

| Flash Point | 115.2 °C | [4] |

| Density | 1.067 g/cm³ | [4] |

| SMILES | CCC(=O)C1=CC=CC=C1N | [3][5] |

| InChIKey | ISWMPZKCFGUBPJ-UHFFFAOYSA-N | [3][5] |

Synthesis of the Starting Material

The preparation of this compound is a critical first step. A common and efficient pathway involves a Grignard reagent-mediated reaction starting from 2-aminobenzonitrile, followed by acidic hydrolysis.[1]

Workflow: Grignard Synthesis of this compound

Caption: Grignard synthesis pathway for this compound.

An alternative approach involves the Friedel-Crafts acylation of aniline. However, this method is complicated by the fact that the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the basic amino group, deactivating the ring towards electrophilic substitution.[1] This challenge necessitates the use of a protecting group for the amine, such as an acetyl group, which is later removed after the acylation step.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH₂- group adjacent to a carbonyl).[6] this compound is an ideal substrate for this reaction, as it contains both the 2-aminoaryl ketone moiety and the required α-methylene group within the same molecule, enabling a self-condensation reaction.

Mechanistic Pathway

The reaction is typically catalyzed by an acid or a base. The mechanism proceeds via an initial aldol condensation between two molecules of the starting material, followed by an intramolecular cyclization (condensation) and subsequent dehydration to form the aromatic quinoline ring.

Workflow: Friedländer Synthesis of a Quinolone Derivative

Caption: Mechanistic flow of the Friedländer synthesis using this compound.

Experimental Protocol: Synthesis of 2-Ethyl-4-methylquinoline

This protocol describes a typical acid-catalyzed Friedländer condensation. While many variations exist, this provides a foundational procedure.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[6]

-

Ethanol or appropriate solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring. The use of acid catalysis can overcome issues seen in base-catalyzed procedures and drive the reaction to completion.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-ethyl-4-methylquinoline.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis of the benzodiazepine core often starts from 2-aminoaryl ketones.[7][8] While 2-aminobenzophenones are the most common precursors, this compound serves as a valuable analogue for creating derivatives with different substitution patterns. The core synthesis involves reacting the 2-aminoaryl ketone with an α-amino acid or its derivative, followed by cyclization.

General Synthetic Strategy

The formation of the seven-membered diazepine ring typically involves two key steps:

-

Amide Formation: The amino group of the this compound is first acylated with a protected α-amino acid (e.g., N-Boc-glycine) using a coupling agent.

-